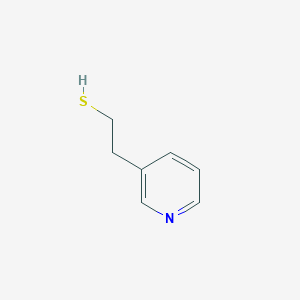

2-(Pyridin-3-yl)ethane-1-thiol

Vue d'ensemble

Description

2-(Pyridin-3-yl)ethane-1-thiol is a chemical compound that belongs to the family of thioethers. It has a molecular weight of 139.22 g/mol .

Molecular Structure Analysis

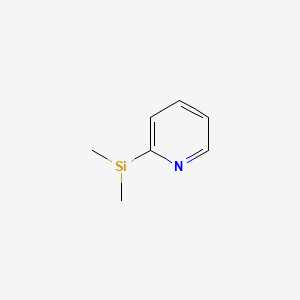

The molecular structure of 2-(Pyridin-3-yl)ethane-1-thiol consists of a pyridine ring attached to an ethane-1-thiol group . The exact structure and its properties can be further analyzed using techniques like X-ray diffraction and DFT/TDDFT calculations .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Crystal and Molecular Structure Determination : Research into compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the complexities of synthesis and structural analysis involving pyridine derivatives. This work underscores the importance of conditions like temperature and solvent absence in achieving specific molecular structures, highlighting the meticulous process needed to isolate and characterize these compounds (Percino et al., 2006).

Complex Formation and Electrochemistry

- Palladium Complex Synthesis : The formation of dinuclear palladium(II) complexes with pyridine-2-thiol illustrates the compound's capacity to engage in complex metal coordination structures, suggesting potential applications in catalysis and material science (Umakoshi et al., 1990).

Catalysis and Chemical Reactions

- Metal-Free Synthesis Approaches : The development of transition-metal-free reactions for constructing imidazo[1,2-a]pyridines from components including pyridin-2-amines showcases innovative routes to bond formation (C-N, C-O, C-S) without the need for metal catalysts, highlighting the evolving methods in sustainable chemistry (Cao et al., 2014).

Material Science and Corrosion Inhibition

- Cadmium(II) Schiff Base Complexes : Research involving cadmium(II) Schiff base complexes for corrosion inhibition on mild steel surfaces indicates the potential of pyridine derivatives in creating protective coatings, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

Molecular and Material Design

- Self-Assembled Monolayers and Ligand Development : Studies on self-assembled monolayers (SAMs) using pyridine-terminated thiols and the development of rotaxanes as ligands demonstrate the compound's versatility in constructing molecular machines and metal-organic frameworks, indicating its value in nanotechnology and material design (Silien et al., 2009); (Loeb, 2007).

Propriétés

IUPAC Name |

2-pyridin-3-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJXTMFJYSLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553459 | |

| Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)ethane-1-thiol | |

CAS RN |

556825-56-0 | |

| Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)